molecular formula C15H15N3O2S B5179593 2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5179593
M. Wt: 301.4 g/mol
InChI Key: GGSIKPSWUIMMSI-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields such as pharmaceuticals, agriculture, and material science. The unique structure of this compound allows it to interact with different biological targets, making it a subject of interest in scientific research.

Chemical Reactions Analysis

2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with various biological targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can inhibit the growth of bacteria or cancer cells by disrupting essential biological processes .

Comparison with Similar Compounds

2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is similar to other thiourea derivatives such as:

These compounds share similar structural features and chemical properties. this compound is unique due to its specific substituents, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-7-8-16-13(9-10)17-15(21)18-14(19)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSIKPSWUIMMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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